

S-Butyl Thiobenzoate: A Comprehensive Physicochemical and Biological Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **S-Butyl Thiobenzoate**

Cat. No.: **B1281266**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and potential biological activity of **S-Butyl Thiobenzoate**. The information is curated to support research and development efforts in medicinal chemistry and related scientific fields.

Core Physicochemical Properties

S-Butyl Thiobenzoate, with the CAS number 7269-35-4, is an organic compound classified as a thioester.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It presents as a colorless to light orange or yellow clear liquid at room temperature.[\[2\]](#)

Quantitative Data Summary

The key physicochemical parameters of **S-Butyl Thiobenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ OS	[1][5]
Molecular Weight	194.29 g/mol	[1][2]
Boiling Point	160 °C at 23 mmHg	[6]
Density	1.05 g/cm ³	[6]
Refractive Index	1.5520 - 1.5550	[6]
LogP	3.36010	[6]
Water Solubility	Data not available (predicted to be low based on LogP)	
Appearance	Colorless to Light orange to Yellow clear liquid	[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and a common analytical technique are outlined below.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small volume of a liquid sample.

Apparatus:

- Small test tube (e.g., 10x75 mm)
- Thermometer (-10 to 200 °C range)
- Heating block or oil bath
- Magnetic stirrer and a small stir bar
- Clamps and stand

Procedure:

- Place approximately 0.5 mL of **S-Butyl Thiobenzoate** into the test tube along with a small magnetic stir bar.
- Position the test tube in the heating block or oil bath, which is situated on a magnetic stirrer.
- Clamp the thermometer securely so that the bulb is positioned about 1 cm above the surface of the liquid.
- Begin gentle stirring and gradually heat the apparatus.
- Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube. This condensation ring indicates the refluxing of the liquid.
- Adjust the thermometer's position so that the bulb is level with the refluxing ring.
- The stable temperature reading on the thermometer at the point of gentle, continuous reflux is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the components of a volatile sample like **S-Butyl Thiobenzoate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column (e.g., Zebron ZB-5Msplus, 30 m x 0.25 mm x 0.25 μ m).
- Helium carrier gas.

Procedure:

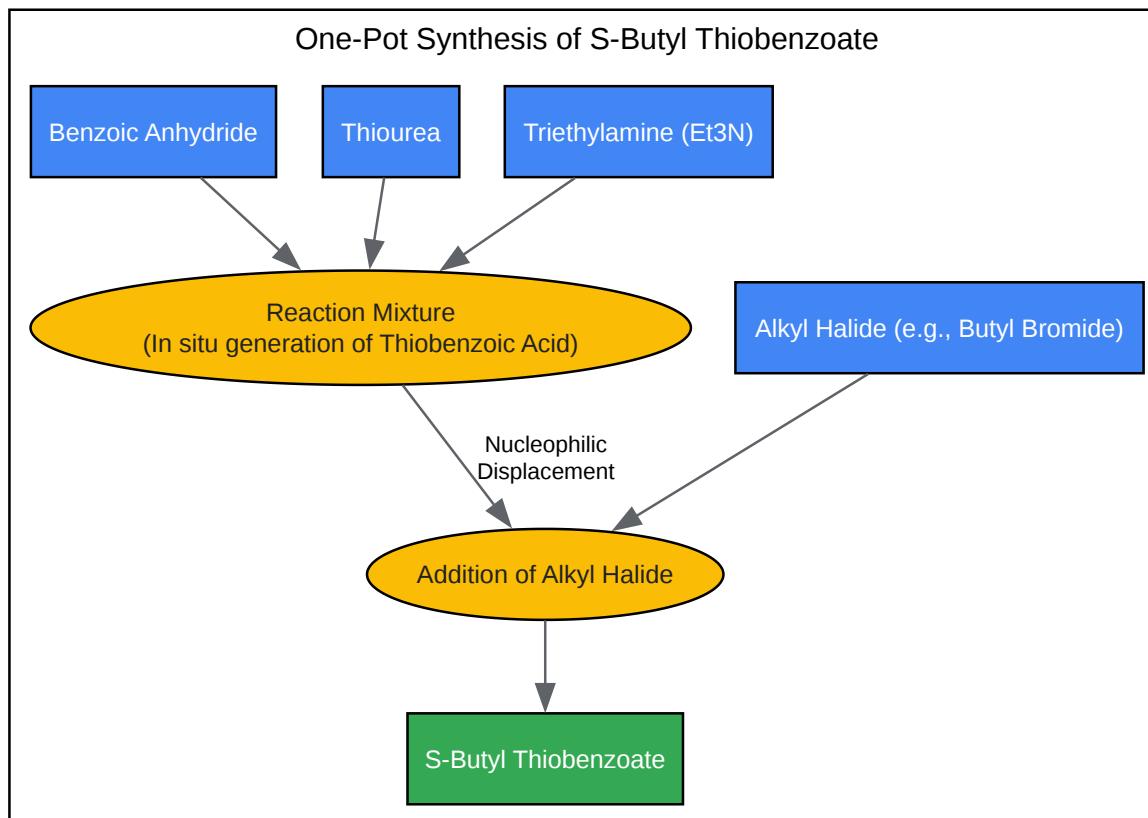
- Sample Preparation: Dissolve a small amount (e.g., 10 mg) of **S-Butyl Thiobenzoate** in a suitable solvent like acetone or dichloromethane to a final concentration of approximately 1

mg/mL.

- **Injection:** Inject 1 μ L of the prepared sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
- **Separation:** The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is gradually increased (a temperature program) to separate compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C and ramp up to 250°C.
- **Ionization and Mass Analysis:** As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
- **Detection and Identification:** The detector records the abundance of each fragment, generating a mass spectrum. This spectrum serves as a molecular fingerprint and can be compared to spectral libraries for positive identification of **S-Butyl Thiobenzoate**.

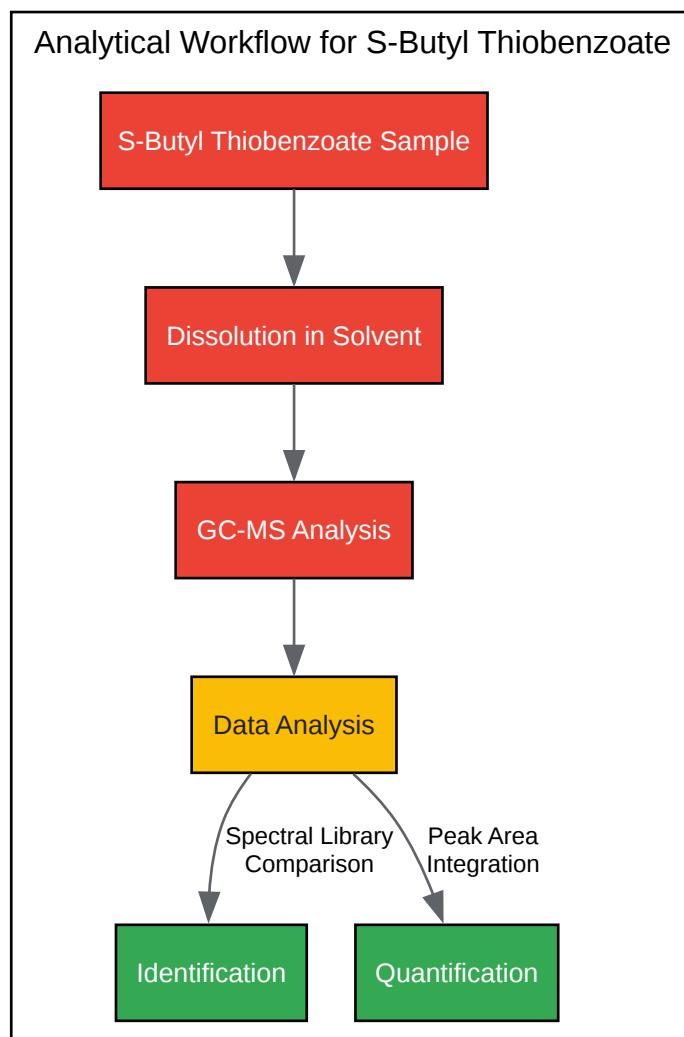
Synthesis and Analytical Workflow

The following diagrams illustrate a common synthesis route and a typical analytical workflow for **S-Butyl Thiobenzoate**.



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Caption: A logical workflow for the one-pot synthesis of **S-Butyl Thiobenzoate**.



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Caption: A typical workflow for the analysis of **S-Butyl Thiobenzoate** using GC-MS.

Biological Activity: Farnesyltransferase Inhibition

S-alkyl thiobenzoates have been investigated as potential inhibitors of farnesyltransferase (FTase). This enzyme plays a crucial role in the post-translational modification of several proteins, most notably the Ras family of small GTPases.

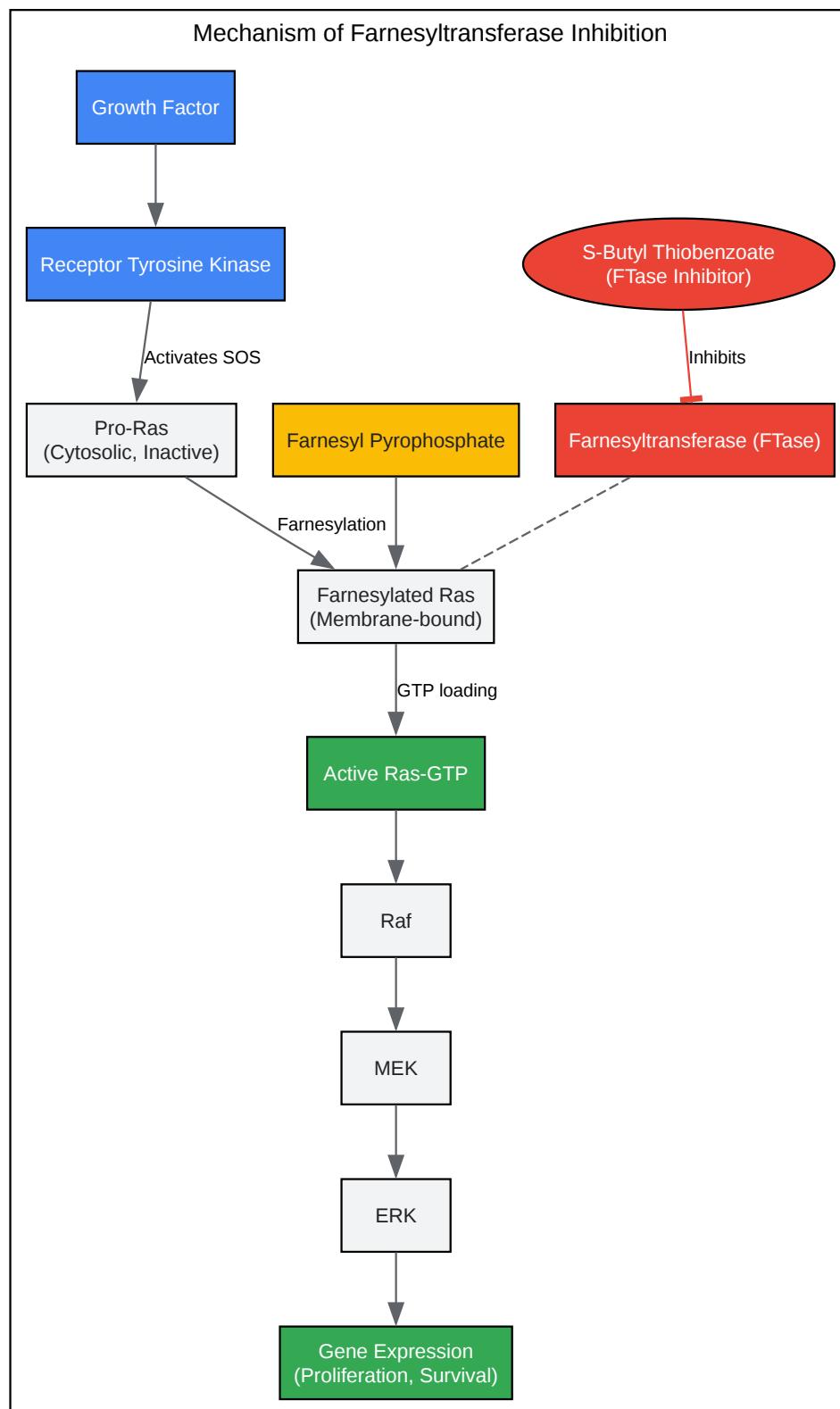
The Ras Signaling Pathway and Farnesyltransferase

Ras proteins are key regulators of cellular signal transduction pathways that control cell growth, differentiation, and survival.^[7] For Ras to be active, it must be localized to the inner surface of

the plasma membrane.[7][8] This localization is dependent on a series of post-translational modifications, the first and most critical of which is farnesylation.[7]

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within the C-terminal CaaX box of the Ras protein.[8][9] This lipid modification increases the hydrophobicity of Ras, facilitating its anchoring to the cell membrane. Once at the membrane, Ras can be activated by upstream signals (e.g., from growth factor receptors) and subsequently activate downstream effector pathways, such as the Raf-MEK-ERK cascade, leading to changes in gene expression and cell proliferation.[8][10]

Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[7] By inhibiting farnesyltransferase, compounds like **S-Butyl Thiobenzoate** can potentially prevent the membrane localization and subsequent activation of Ras, thereby disrupting this oncogenic signaling cascade.



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Caption: The role of Farnesyltransferase in the Ras signaling pathway and its inhibition.

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- To cite this document: BenchChem. [S-Butyl Thiobenzoate: A Comprehensive Physicochemical and Biological Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281266#physicochemical-properties-of-s-butyl-thiobenzoate>]

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